Methyl 6-acetylpicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-acetylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCHNHGPZHQYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465030 | |
| Record name | Methyl 6-acetylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110144-24-6 | |
| Record name | Methyl 6-acetylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6 Acetylpicolinate
Established Synthetic Routes and Reaction Pathways
The traditional synthesis of Methyl 6-acetylpicolinate is typically achieved through a sequence of well-understood chemical transformations. These methods rely on the strategic manipulation of functional groups on the pyridine (B92270) ring.
Multi-step Synthesis Strategies
The primary strategy for synthesizing this compound involves a two-step process: the formation of a key intermediate, 6-acetylpicolinic acid, followed by its esterification.
One common route to the intermediate acid is through the direct acetylation of picolinic acid. smolecule.com This reaction typically uses an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. smolecule.com Once 6-acetylpicolinic acid is obtained, the final step is a Fischer-Speier esterification. This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride, and heating the mixture to drive the reaction toward the desired methyl ester product.
Another approach involves the treatment of 6-acetylpicolinic acid with a reagent like oxalyl chloride to form a more reactive acyl chloride intermediate. nih.gov This intermediate can then be readily reacted with methanol to yield this compound, often under milder conditions than direct Fischer esterification.
Key Precursors and Starting Materials
| Compound Name | Role in Synthesis | CAS Number |
| Picolinic Acid | Starting material | 98-98-6 |
| 6-Acetylpicolinic acid | Key intermediate | 122637-39-2 bldpharm.com |
| Methanol | Reagent for esterification | 67-56-1 |
| Acetic Anhydride | Acetylating agent | 108-24-7 |
| Sulfuric Acid | Catalyst for esterification | 7664-93-9 |
| Oxalyl Chloride | Activating agent for carboxylic acid | 79-37-8 |
Advanced Synthetic Approaches and Green Chemistry Principles
In line with the growing emphasis on sustainable chemical manufacturing, advanced synthetic methods are being explored for the production of compounds like this compound. These approaches aim to increase efficiency, reduce waste, and use less hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. For the synthesis of this compound, microwave heating could be applied to the esterification of 6-acetylpicolinic acid, potentially reducing the reaction time from hours to mere minutes.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Heating |
| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct interaction with polar molecules (rapid, efficient) |
| Reaction Time | Hours | Minutes |
| Temperature Control | Less precise, potential for localized overheating | Precise and uniform |
| Energy Efficiency | Lower | Higher |
Mechanochemical Synthesis
Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often with little to no solvent. This solvent-free approach aligns perfectly with the principles of green chemistry by minimizing waste. A mechanochemical approach, such as ball milling, could potentially be used for the synthesis of this compound. For instance, the condensation and cyclization reactions to form the initial pyridine ring or the final esterification step could be adapted for mechanochemical conditions, offering a scalable and environmentally friendly alternative to solution-based methods. mdpi.com
Application of Green Solvents in Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives. In the synthesis of this compound, hazardous solvents used in extraction and purification steps (such as chloroform) can be replaced with greener options.
| Green Solvent Type | Examples | Potential Application in Synthesis |
| Bio-solvents | Cyrene, 2-Methyltetrahydrofuran (2-MeTHF) | Replacement for traditional polar aprotic solvents. |
| Esters | Ethyl acetate, Butyl acetate | Greener alternative for product extraction and chromatography. |
| Water | H₂O | Used in aqueous workups; can be a solvent for certain reactions. |
| Ionic Liquids | [BMIM]PF₆ | Can act as both catalyst and solvent, potentially recyclable. |
By integrating these advanced methods and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and environmentally responsible.
Advanced Spectroscopic and Analytical Characterization of Methyl 6 Acetylpicolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. emerypharma.com By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis of Methyl 6-acetylpicolinate provides critical information regarding the number, environment, and connectivity of hydrogen atoms. The molecule contains three distinct sets of protons: three aromatic protons on the pyridine (B92270) ring, three protons of the acetyl methyl group, and three protons of the ester methyl group. pressbooks.pub
The three protons on the pyridine ring are chemically non-equivalent and exhibit spin-spin coupling, leading to complex splitting patterns. libretexts.org Typically, these aromatic protons resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The acetyl methyl protons (–COCH₃) are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. docbrown.info Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl group. pressbooks.pub Similarly, the methyl ester protons (–OCH₃) also appear as a singlet, typically found at a chemical shift between 3 and 4 ppm, characteristic of methyl groups attached to an oxygen atom. pressbooks.pub The integration of these signals reveals a 1:1:1 ratio, corresponding to the three distinct sets of three protons each. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyridine Ring Protons | 7.8 - 8.5 | Doublet, Triplet | 3H |
| Acetyl Methyl (–COCH₃) | ~2.7 | Singlet | 3H |
| Ester Methyl (–OCH₃) | ~4.0 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound produces a single signal, allowing for a direct count of the distinct carbon environments. libretexts.org The molecule is expected to show nine distinct signals corresponding to its nine carbon atoms.
The chemical shifts in ¹³C NMR are highly dependent on the carbon's electronic environment. libretexts.org Carbonyl carbons are particularly deshielded and appear far downfield. libretexts.orglibretexts.org The ketone carbonyl carbon of the acetyl group is typically found in the 190-200 ppm range, while the ester carbonyl carbon resonates at a slightly higher field, around 160-170 ppm. The five carbons of the pyridine ring appear in the aromatic region (120-160 ppm). The sp³-hybridized methyl carbons of the acetyl and ester groups appear at the most upfield positions, with the ester methyl carbon (–OCH₃) typically resonating around 50-60 ppm and the acetyl methyl carbon (–COCH₃) around 20-30 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl Carbonyl (C=O) | 195 - 205 |
| Ester Carbonyl (C=O) | 160 - 170 |
| Pyridine Ring Carbons | 120 - 160 |
| Ester Methyl (–OCH₃) | 50 - 55 |
| Acetyl Methyl (–COCH₃) | 25 - 30 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting the signals of the three adjacent protons on the pyridine ring, confirming their relative positions. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.ca An HSQC spectrum of this compound would definitively link the ¹H assignments of the aromatic and methyl protons to their corresponding carbon signals in the ¹³C spectrum. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This technique allows for the assignment of quaternary (non-protonated) carbons. For instance, correlations would be observed between the acetyl methyl protons and the acetyl carbonyl carbon, and between the ester methyl protons and the ester carbonyl carbon. Correlations between the ring protons and various ring carbons would solidify the complete assignment of the pyridine system.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. phcogj.com For this compound (molecular weight 179.17 g/mol ), LC-MS analysis using a soft ionization technique like electrospray ionization (ESI) would typically show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 180.18 in positive ion mode.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnih.gov In an MS/MS experiment on the [M+H]⁺ ion of this compound, characteristic fragmentation patterns would emerge. Common neutral losses would include the loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH) from the ester group, and the loss of the entire acetyl group. The fragmentation pathways provide a fingerprint that helps to confirm the connectivity of the molecule's functional groups. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust method for the analysis of volatile and thermally stable compounds. nih.govjapsonline.com this compound is sufficiently volatile to be analyzed directly by GC-MS, where it would be separated on a capillary column and subsequently ionized and detected by the mass spectrometer. shimadzu.com The resulting mass spectrum would show the molecular ion and a pattern of fragment ions that is characteristic of the compound's structure.
For compounds that are less volatile or contain highly polar functional groups, chemical derivatization is often employed to enhance their suitability for GC-MS analysis. nih.gov Derivatization converts the analyte into a more volatile and thermally stable derivative, which improves its chromatographic behavior. nih.govmdpi.com Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. While likely not essential for this compound, derivatization remains a valuable strategy in the broader context of analyzing related compounds with different functional groups that may impart lower volatility. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods measure the vibrational energies of chemical bonds, which are unique to the specific functional groups present in the molecule.
IR and Raman spectra provide a molecular "fingerprint," allowing for the unambiguous identification of functional groups. For this compound, the key vibrational modes are associated with its ester, ketone, and pyridine ring moieties.
The carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectrum, typically appearing as strong, sharp bands. masterorganicchemistry.com The molecule contains two distinct carbonyl groups: one in the acetyl (ketone) function and another in the methyl ester function. These groups are expected to absorb in the characteristic carbonyl region of 1630–1830 cm⁻¹. masterorganicchemistry.com The precise position of these peaks can be influenced by conjugation with the pyridine ring.
The spectrum also reveals C-H stretching vibrations from the methyl groups, typically found just below 3000 cm⁻¹, and aromatic C-H stretches from the pyridine ring, appearing above 3000 cm⁻¹. masterorganicchemistry.com The C=C and C=N stretching vibrations within the aromatic pyridine ring are expected in the 1600-1450 cm⁻¹ region. scirp.org Furthermore, C-O stretching vibrations from the ester group contribute to the fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | > 3000 | Variable |
| Aliphatic C-H (Methyl) | Stretching | < 3000 | Medium-Strong |
| Ketone C=O | Stretching | ~1700 | Strong |
| Ester C=O | Stretching | ~1725 | Strong |
| Pyridine Ring | C=C and C=N Stretching | 1600 - 1450 | Medium-Strong |
| Methyl C-H | Bending ("Umbrella" Mode) | ~1375 | Medium |
| Ester C-O | Stretching | 1300 - 1100 | Strong |
This table presents generalized expected values. Actual peak positions can vary based on molecular environment and experimental conditions.
Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, rotations can occur around the bonds connecting the acetyl and ester groups to the pyridine ring. These different arrangements, or conformers, may coexist in equilibrium.
Raman spectroscopy is particularly well-suited for studying conformational isomerism. nih.gov While different conformers may have very similar IR spectra, subtle differences in their vibrational modes, especially low-frequency skeletal vibrations, can often be resolved using Raman spectroscopy. By analyzing the Raman spectrum at various temperatures, the enthalpy difference between the stable conformers can be determined. researchgate.net For complex molecules, these experimental findings are often complemented by quantum-chemical calculations, which can predict the geometries and relative energies of the most stable conformers and simulate their corresponding vibrational spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is primarily used to study molecules containing conjugated π systems, which are known as chromophores. libretexts.org
The structure of this compound contains a conjugated system composed of the pyridine ring and the two carbonyl groups. This extended chromophore is responsible for its characteristic UV absorption. The absorption of UV light results in electronic transitions, primarily of two types:
π → π transitions:* An electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-intensity and are associated with conjugated systems. For this compound, these are expected due to the aromatic ring and C=O double bonds. libretexts.orglumenlearning.com
n → π transitions:* An electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, is promoted to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org
The presence of conjugation in the molecule decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption to occur at longer wavelengths. lumenlearning.com The UV-Vis spectrum is typically recorded as a plot of absorbance versus wavelength, with the wavelength of maximum absorbance denoted as λmax. rsc.org
| Electronic Transition | Involved Orbitals | Expected λmax Region (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π → π | π (C=C, C=N, C=O) → π | 200 - 300 | High (ε > 10,000) |
| n → π | n (O, N) → π (C=O) | > 300 | Low (ε < 1,000) |
This table provides an estimation based on the chromophores present. The solvent used can significantly influence the λmax values.
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, various chromatographic methods are essential for assessing its purity and for isolating it from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. nih.govnih.gov It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For a compound of moderate polarity like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. bldpharm.com Both HPLC and UPLC are invaluable for determining the purity of a this compound sample with high accuracy and precision. mdpi.com
| Parameter | Typical Condition (Reversed-Phase) |
|---|---|
| Stationary Phase | C18-bonded silica (B1680970) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Detector | UV Detector (set at a λmax of the compound) |
| Purpose | Purity determination, quantification, impurity profiling |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. libretexts.org It is widely employed to monitor the progress of chemical reactions, identify compounds in a mixture, and assess sample purity. libretexts.orguad.ac.id
In TLC, the stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto an inert backing like a glass plate or aluminum sheet. savemyexams.com A small spot of the sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a liquid mobile phase (the eluent). By capillary action, the solvent moves up the plate, and the components of the sample travel up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases. The results are visualized, often using UV light, and the position of each spot is quantified by its retention factor (Rf) value. libretexts.org
Capillary Electrophoresis in Compound Analysis
Capillary electrophoresis (CE) stands as a powerful analytical technique for the separation of ionic species based on their differential migration in an electric field. While direct experimental studies on the capillary electrophoretic analysis of this compound are not extensively documented in publicly available literature, the principles of CE and studies on analogous pyridine derivatives allow for a detailed projection of a suitable analytical methodology. nih.gov The inherent properties of this compound, specifically its potential to carry a charge, make it a viable candidate for CE-based analysis.
The fundamental principle of CE involves the migration of ions within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). libretexts.org The separation is governed by the analyte's charge-to-size ratio, with highly charged, smaller ions migrating faster than larger ions with less charge. libretexts.org A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode and ensures that all analytes, regardless of their charge, are eventually carried past the detector. libretexts.org
For the analysis of this compound, a key consideration would be the pH of the background electrolyte. As a pyridine derivative, the basicity of the nitrogen atom in the pyridine ring (pKa of pyridine is approximately 5.25) would be a critical factor. To ensure the compound is protonated and thus carries a positive charge, a BGE with a pH below 5.0 would be advantageous. nih.gov Studies on other pyridine derivatives have demonstrated successful separation at low pH, for instance, at pH 2.0 and 3.5 using a phosphate (B84403) buffer. nih.gov
The choice of BGE composition is paramount for achieving optimal separation. A simple buffer system, such as sodium phosphate, could serve as a starting point. However, to enhance separation efficiency and selectivity, particularly if analyzing this compound in a complex matrix, the addition of modifiers to the BGE could be explored. For instance, organic solvents like methanol or acetonitrile can be incorporated to modify the EOF and analyte solubility.
Furthermore, the use of cyclodextrins as chiral selectors in the BGE could be investigated if the separation of potential enantiomers of related compounds or impurities is desired. acs.org While no direct evidence suggests the routine chiral separation of this compound, the methodology is well-established for other compounds. acs.org
Detection in CE is typically performed using UV-Vis absorption, as many organic molecules, including those with aromatic rings like this compound, possess a chromophore. sciex.com The wavelength for detection would be selected based on the UV spectrum of the compound to ensure maximum sensitivity.
A proposed set of starting parameters for the development of a CE method for this compound is outlined in the table below. These parameters are extrapolated from general CE principles and successful applications to similar pyridine-containing molecules. nih.govlibretexts.org
| Parameter | Proposed Starting Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 30-50 cm total length | Standard for good resolution and heat dissipation. |
| Background Electrolyte | 25-50 mM Sodium Phosphate Buffer | Common buffer with good buffering capacity in the acidic range. |
| pH | 2.5 - 4.5 | To ensure protonation of the pyridine nitrogen for electrophoretic mobility. |
| Applied Voltage | 15 - 25 kV (Normal Polarity) | Provides efficient migration and reasonable analysis times. |
| Temperature | 25 °C | For reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Simple and reproducible sample introduction. |
| Detection | UV-Vis Absorbance at ~260-270 nm | Based on the expected UV absorbance of the pyridine and acetyl moieties. |
It is important to note that these are theoretical starting points, and method optimization would be necessary to achieve the desired performance characteristics, such as resolution, peak shape, and analysis time. This would involve systematically varying parameters like buffer concentration, pH, and applied voltage.
While direct experimental data for the CE analysis of this compound is pending, the established versatility of capillary electrophoresis for the analysis of small organic molecules, including a wide array of pyridine derivatives, strongly supports its potential for the successful characterization and quantification of this compound. nih.govdntb.gov.ua
Reaction Mechanisms and Reactivity of Methyl 6 Acetylpicolinate
Nucleophilic and Electrophilic Reaction Pathways
Methyl 6-acetylpicolinate possesses both nucleophilic and electrophilic centers, which dictates its reaction pathways. An electron-poor atom is an attractive target for an electron-rich species, known as a nucleophile. libretexts.org The primary electrophilic sites in this compound are the carbon atoms of the two carbonyl groups (acetyl and ester). These carbons are bonded to electronegative oxygen atoms, rendering them electron-deficient and susceptible to attack by nucleophiles. libretexts.orgyoutube.com
Conversely, the molecule can act as a nucleophile. The nitrogen atom of the pyridine (B92270) ring has a lone pair of electrons, making it a potential nucleophilic center. youtube.com Additionally, under certain conditions, an enolate can be formed at the α-carbon of the acetyl group, creating a potent carbon-based nucleophile.
The general mechanism for many reactions at the carbonyl groups is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism. saskoer.camasterorganicchemistry.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com In the second step, the leaving group is eliminated, and the carbonyl π-bond is reformed. youtube.com
| Site | Functional Group | Character | Potential Reactions |
|---|---|---|---|
| Acetyl Carbonyl Carbon | Ketone | Electrophilic | Nucleophilic Addition (e.g., Grignard reagents, reduction by hydrides) |
| Ester Carbonyl Carbon | Ester | Electrophilic | Nucleophilic Acyl Substitution (e.g., Saponification, Transesterification) |
| Pyridine Nitrogen | Heterocycle | Nucleophilic | Alkylation, Protonation |
| Acetyl α-Carbon | Ketone | Nucleophilic (as enolate) | Alkylation, Aldol condensation |
Role of the Picolinate (B1231196) Moiety in Directing Reactivity
Furthermore, the pyridine nitrogen can act as a coordinating site for Lewis acid catalysts, which can further activate the carbonyl groups towards nucleophilic attack. Under acidic conditions, protonation of the nitrogen enhances the electron-withdrawing nature of the ring, further increasing the reactivity of the electrophilic centers.
Acetyl Group Transformations and Derivatization Strategies
The acetyl group, a ketone, is a versatile handle for a wide array of chemical transformations and derivatization strategies. These reactions typically involve nucleophilic addition to the carbonyl carbon.
Common transformations include:
Reduction: The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), forming methyl 6-(1-hydroxyethyl)picolinate.
Oxidation: While the ketone itself is resistant to further oxidation, reactions at the adjacent methyl group can be achieved under specific conditions.
Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the acetyl carbonyl yields tertiary alcohols.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into an alkene.
Reductive Amination: The ketone can be converted into an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.
These transformations are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Reduction | NaBH₄, Methanol (B129727) | Secondary Alcohol |
| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CH₂ | Alkene |
| Reductive Amination | NH₃, H₂/Pd or NaBH₃CN | Primary Amine |
Ester Group Reactivity (e.g., Transesterification, Saponification)
The methyl ester group of this compound is a key site for reactions such as saponification and transesterification, which proceed through a nucleophilic acyl substitution mechanism. saskoer.ca
Saponification: This reaction involves the hydrolysis of the ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.com The reaction is initiated by the attack of a hydroxide ion on the ester's carbonyl carbon. saskoer.cayoutube.com This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion (⁻OCH₃) as the leaving group. saskoer.cayoutube.com The resulting picolinic acid is immediately deprotonated by the strongly basic methoxide ion in an irreversible acid-base reaction. youtube.com This final proton transfer step is the thermodynamic driving force for the reaction, pushing the equilibrium completely towards the formation of the carboxylate salt and methanol. youtube.com
Transesterification: This process converts the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
Acid-catalyzed transesterification: The reaction is typically performed using a large excess of the desired alcohol as the solvent to drive the equilibrium toward the product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by the new alcohol.
Base-catalyzed transesterification: An alkoxide corresponding to the desired alcohol is used as the nucleophile. masterorganicchemistry.com The mechanism is analogous to saponification, with the incoming alkoxide attacking the carbonyl carbon and the original methoxide acting as the leaving group. masterorganicchemistry.com
Reaction Kinetics and Thermodynamic Considerations
The rates of reaction (kinetics) for this compound are influenced by several factors. Steric hindrance around the electrophilic carbonyl centers can affect the accessibility for nucleophiles. libretexts.org The acetyl group is generally less sterically hindered than the ester group, which is attached to the bulky pyridine ring, potentially leading to faster reactions at the acetyl carbonyl under certain conditions.
From a thermodynamic standpoint, many of the reactions are highly favorable. Saponification, for instance, is essentially irreversible. youtube.com The pKa of a carboxylic acid is around 5, while the pKa of an alcohol like methanol is about 16. This large difference in acidity means the final deprotonation step by the alkoxide leaving group is highly exergonic, with an equilibrium constant overwhelmingly favoring the products. youtube.com The stability of the leaving group is also a key factor; a good leaving group is the conjugate base of a strong acid.
Theoretical and Computational Studies on Methyl 6 Acetylpicolinate
Quantum Chemical Calculations for Electronic Structure and Energetics
Theoretical chemistry provides powerful tools for investigating the molecular properties of compounds like Methyl 6-acetylpicolinate. Through computational modeling, insights into electronic structure, reactivity, and energetics can be gained, complementing experimental findings.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. epstem.netd-nb.info The B3LYP hybrid functional, combined with a triple-zeta basis set such as 6-311G, is frequently employed for geometry optimization and property calculation of organic molecules. nih.govspectroscopyonline.com
For this compound, a DFT/B3LYP/6-311G(d,p) calculation would begin by optimizing the molecular geometry to find the lowest energy structure. nih.govmaterialsciencejournal.org This process determines key structural parameters. While specific experimental data for this compound is not available for direct comparison, theoretical values for related heterocyclic esters have shown good agreement with crystallographic data. nih.gov It is common for calculated bond lengths and angles in the gas phase to be slightly larger than those measured in a solid-state crystal. nih.gov
The calculations also yield Mulliken atomic charges, which describe the electron distribution across the molecule. epstem.net In a molecule like this compound, the highly electronegative oxygen and nitrogen atoms are expected to carry negative charges. epstem.net Conversely, all hydrogen atoms typically exhibit positive atomic charges. epstem.net
Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar structures, not experimental data for the title compound.
| Parameter | Bond | Predicted Value (Å) |
|---|---|---|
| Bond Length | C=O (acetyl) | ~1.21 |
| Bond Length | C-C (acetyl-ring) | ~1.53 |
| Bond Length | C-N (ring) | ~1.37 |
| Bond Length | C=O (ester) | ~1.21 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.comsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. materialsciencejournal.orgirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability. semanticscholar.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. semanticscholar.org For organic compounds, these energies are typically calculated using DFT methods. researchgate.net The ionization potential and electron affinity can also be derived from these orbital energies, providing further insight into reactivity. materialsciencejournal.org
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: Values are representative based on typical DFT/B3LYP calculations for related compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -6.3 to -7.1 |
| LUMO | ~ -0.8 to -2.6 |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the charge distribution on the molecular surface, typically color-coded to identify regions of varying electrostatic potential. preprints.org
In an MEP map, regions with negative potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.netscirp.org For this compound, these would likely be concentrated around the electronegative oxygen atoms of the acetyl and ester carbonyl groups, as well as the nitrogen atom in the pyridine (B92270) ring. uni-muenchen.deresearchgate.net Regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net These areas are typically found around the hydrogen atoms. preprints.org Green areas represent neutral or zero potential regions. researchgate.net The MEP surface provides a clear, qualitative picture of the molecule's reactivity and intermolecular interaction sites. uni-muenchen.depreprints.org
Conformational Analysis via Computational Methods
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the potential energy surface (PES) of a molecule to identify its stable conformers. frontiersin.org
Methods for conformational analysis range from molecular mechanics (MM) force fields to more accurate quantum mechanics (QM) calculations. nih.govnih.gov A common approach involves performing relaxed scans of key dihedral angles to map out the conformational space. mdpi.com For this compound, the crucial torsions would be around the bonds connecting the acetyl group and the methyl ester group to the pyridine ring.
For each identified minimum on the PES, geometry optimization and frequency calculations using a method like B3LYP/6-311++G(d,p) can confirm that it is a true conformer (i.e., has no imaginary frequencies) and determine its relative Gibbs free energy. frontiersin.orgmdpi.com Studies on similar flexible molecules have shown that multiple conformers can exist within a small energy range (e.g., a few kcal/mol) of the global minimum. nih.gov Langevin dynamics (LD) simulations can also be used to explore the conformational space over time, providing information on the population of different conformers at a given temperature. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the characterization of transient species like transition states (TS). researchgate.netyoutube.com By modeling the reaction pathway, one can calculate activation energies (energy barriers) and reaction energies, which determine the kinetics and thermodynamics of the process. researchgate.net
DFT calculations at a level like B3LYP/6-31+G(d,p) can be used to explore potential reaction pathways, such as the hydrolysis of the ester group or reactions at the acetyl moiety of this compound. researchgate.net The process involves locating the optimized structures of the reactants, products, and any intermediates. researchgate.net Specialized algorithms are then used to find the transition state geometry connecting these minima on the potential energy surface. youtube.com
A key step is the verification of the transition state, which is a first-order saddle point on the PES. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The Gibbs free energy of activation (ΔG‡) can then be calculated, providing a quantitative measure of the reaction rate. researchgate.net
Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis and IR)
Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that constitute a UV-Vis absorption spectrum. researchgate.netfaccts.de By applying the TD-DFT method, often with a functional like B3LYP and a basis set like 6-311++G(d,p), one can predict the absorption maxima (λmax). researchgate.netbeilstein-journals.org The calculations can be performed in the gas phase or by using a solvation model like the Polarizable Continuum Model (CPCM) to simulate solvent effects, which are known to influence absorption spectra. beilstein-journals.org The predicted spectrum for this compound would likely show transitions corresponding to π→π* and n→π* excitations characteristic of the pyridine ring and carbonyl groups. faccts.de
IR Spectroscopy: The same DFT optimization and frequency calculation used to confirm stable conformers and transition states also provides the theoretical vibrational spectrum (IR). epstem.net The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental IR spectra. spectroscopyonline.com These calculations allow for the confident assignment of observed vibrational bands to specific functional group motions within the molecule. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: Values are representative based on typical TD-DFT and DFT calculations for related compounds.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (π→π*) | ~260-280 nm |
| UV-Vis (TD-DFT) | λmax (n→π*) | ~300-320 nm |
| IR (DFT, scaled) | ν(C=O, acetyl) | ~1690-1710 cm⁻¹ |
| IR (DFT, scaled) | ν(C=O, ester) | ~1720-1740 cm⁻¹ |
Chemical Descriptors and Structure-Reactivity Relationships
Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound and predicting their reactivity. By calculating various chemical descriptors, researchers can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These relationships are crucial for designing new molecules with desired chemical and biological activities. While specific detailed theoretical studies on this compound are not extensively available in the public domain, we can infer its likely chemical behavior and the types of computational analyses that would be relevant by examining studies on closely related picolinate (B1231196) derivatives.
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to optimize the molecular geometry and calculate a wide range of electronic and structural descriptors. tandfonline.com These descriptors help in understanding the molecule's stability, reactivity, and potential interaction with other chemical species.
Key Chemical Descriptors and Their Significance
Several key descriptors are typically calculated to understand the structure-reactivity relationships of organic compounds:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller gap suggests that the molecule is more polarizable and reactive. tandfonline.com
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for chemical reactions. Red colors typically indicate negative potential (electron-rich), while blue colors indicate positive potential (electron-poor).
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and intramolecular interactions.
Structure-Reactivity Relationships in Picolinate Derivatives
Studies on various picolinate derivatives have demonstrated how structural modifications influence their reactivity and properties. For instance, research on cocrystals of ethyl-2-picolinate has utilized DFT calculations and Hirshfeld surface analysis to investigate intermolecular interactions, which are key to understanding the compound's solid-state behavior. tandfonline.com
In other studies on picolinate derivatives, QSAR models have been developed to correlate calculated molecular descriptors with observed biological activities, such as antioxidant properties. nih.gov These models have identified important structural features for activity, such as the number of double bonds, the presence of tertiary nitrogen atoms, and the number of hydrogen bond donors. nih.gov For example, a QSAR study on dipicolinic acid derivatives revealed that lower numbers of double bonds and the absence of tertiary nitrogen atoms were favorable for antioxidant activity. nih.gov
The reactivity of picolinate derivatives is also influenced by the nature of substituents on the pyridine ring. Different substituent groups can alter the electronic properties of the entire molecule, thereby affecting its ability to participate in chemical reactions. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energies and, consequently, the reactivity of the picolinate system.
The following table provides a hypothetical set of calculated chemical descriptors for this compound based on typical values for similar organic molecules, illustrating the kind of data generated in computational studies.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Electronegativity (χ) | 4.15 eV | Measures the overall ability to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | Represents the resistance to change in electron configuration. |
| Electrophilicity Index (ω) | 3.67 eV | Quantifies the electrophilic character of the molecule. |
| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
By analyzing these descriptors, a chemist can predict that the acetyl and methyl ester groups, being electron-withdrawing, would likely influence the electron density on the pyridine ring, affecting its reactivity towards electrophilic and nucleophilic attack. The nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl groups would be expected to be regions of high electron density, as visualized in an MEP map.
Advanced Research Applications and Potential Biological Activities of Methyl 6 Acetylpicolinate
Role as a Chemical Building Block in Complex Molecule Synthesis
The reactivity of Methyl 6-acetylpicolinate allows it to serve as a foundational component in the synthesis of more complex molecular architectures. The acetyl group can undergo a variety of chemical transformations, including condensations and oxidations, while the methyl ester can be hydrolyzed or converted to other functional groups. The pyridine (B92270) nitrogen introduces a site for potential coordination and catalytic activity.
Heterocyclic Chemistry Applications
In heterocyclic chemistry, the bifunctional nature of this compound makes it a prime candidate for cyclocondensation reactions to form fused ring systems. The acetyl group, in conjunction with the adjacent pyridine ring, can react with various reagents to construct new heterocyclic rings. For instance, condensation with hydrazines could yield pyridopyridazines, while reaction with amidines could lead to the formation of pyridopyrimidines. These fused heterocyclic systems are prevalent in many biologically active molecules.
| Reactant Class | Potential Heterocyclic Product |
| Hydrazines | Pyridopyridazines |
| Amidines | Pyridopyrimidines |
| Active Methylene Compounds | Fused Pyridine Derivatives |
Synthesis of Biologically Active Scaffolds
The pyridine and picolinate (B1231196) moieties are common features in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. This compound serves as a valuable intermediate in the synthesis of complex scaffolds that exhibit significant biological effects. A notable example is the potential synthesis of pyridopyrimidinone structures, which are known to be potent kinase inhibitors. Kinases, such as PI3K and mTOR, are crucial targets in cancer therapy, and inhibitors based on pyridopyrimidinone scaffolds have been the subject of extensive research nih.gov. The general strategy would involve the reaction of the acetyl group of this compound with a suitable reagent to form the fused pyrimidinone ring.
Furthermore, the picolinate structure is a key component in various enzyme inhibitors. By modifying the acetyl and ester groups, a diverse library of derivatives can be generated for screening against various biological targets. For example, quinazoline (B50416) derivatives, which share structural similarities with pyridopyrimidines, are also recognized as important PI3K inhibitors nih.gov.
Potential as a Research Tool Compound
Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to be used as research tool compounds to investigate biological processes. For instance, derivatives of this compound could be designed as specific enzyme inhibitors to probe the function of those enzymes in cellular pathways. The development of selective inhibitors for kinases like RIPK1 is an active area of research where novel scaffolds are continuously explored massbio.org. The picolinate core of this compound provides a starting point for the design of such probes.
Investigation of Biochemical Roles and Metabolic Pathways
While the specific biochemical roles and metabolic pathways of this compound are not extensively documented, it is possible to infer potential pathways based on its structure. The ester group could be hydrolyzed by esterases present in biological systems to yield 6-acetylpicolinic acid. The acetyl group could potentially be a substrate for various metabolic enzymes. Furthermore, lysine (B10760008) acetylation is a significant regulatory mechanism for metabolic enzymes, suggesting that acetyl-containing small molecules could play a role in modulating these pathways nih.gov. The pyridine ring is a feature of several essential biomolecules, including NAD and NADP, which are central to metabolism. Research into the metabolism of structurally related compounds, such as 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), indicates that pyridine-containing compounds are actively processed by metabolic enzymes researchgate.net.
Exploration in Catalysis and Coordination Chemistry Research
The pyridine nitrogen and the oxygen atoms of the acetyl and ester groups in this compound make it an effective chelating ligand for various metal ions. This property is highly valuable in the fields of catalysis and coordination chemistry. The formation of stable complexes with transition metals can lead to novel catalysts for a range of organic transformations.
The coordination of this compound to a metal center can modulate the metal's electronic properties and reactivity, enabling it to catalyze reactions such as oxidations, reductions, and cross-coupling reactions. The study of the crystal structures of metal complexes with similar ligands, such as pyridoxal–S-methyl-isothiosemicarbazone, reveals how the ligand geometry and protonation state influence the coordination environment of the metal ion mdpi.com. Similarly, coordination polymers have been synthesized using ligands containing a pyridine-methyl-triazole-carboxylate structure, demonstrating the versatility of pyridine-based ligands in forming extended networks with interesting material properties mdpi.com. The investigation of such complexes provides insights into their potential applications in areas like catalysis and materials science.
| Metal Ion | Potential Application of the Complex |
| Iron(III) | Model for biological iron-containing enzymes |
| Copper(II) | Catalyst for oxidation reactions |
| Cobalt(II) | Precursor for magnetic materials |
| Scandium(III) | Catalyst for polymerization reactions nih.gov |
Structure-Activity Relationship (SAR) Studies in Related Picolinate Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies on this compound are not widely published, the picolinate scaffold is a component of many molecules for which SAR studies have been conducted.
For example, in the development of kinase inhibitors, SAR studies on related heterocyclic systems like pyridopyrimidinones and quinazolines have provided detailed insights into how different substituents on the ring system affect their inhibitory potency and selectivity nih.govnih.gov. These studies often explore how modifications to the core structure, such as the addition of different functional groups, impact interactions with the target enzyme's active site. For instance, SAR analysis of PIM-1 kinase inhibitors with a quinoline (B57606) core has highlighted the importance of specific interactions with the enzyme researchgate.net. Similarly, SAR studies on TGF-βR1 kinase inhibitors have categorized compounds based on their core heterocyclic scaffold to understand the structural requirements for potent inhibition mdpi.com. The knowledge gained from these studies on related picolinate derivatives can guide the design of novel, more effective therapeutic agents based on the this compound scaffold.
Kinase Inhibition Research (e.g., Raf Kinases)
There is no available scientific literature or data from research studies that specifically investigates this compound as an inhibitor of Raf kinases or any other kinase. While the broader class of pyridine derivatives has been explored for various biological activities, including kinase inhibition, specific findings related to this compound are not present in published research. Consequently, no detailed research findings or data tables on its kinase inhibition properties can be provided.
Antifungal or Antimicrobial Activity Mechanisms
Similarly, scientific literature lacks specific studies on the antifungal or antimicrobial properties and activity mechanisms of this compound. Research has been conducted on other pyridine-containing compounds, which have shown a range of antimicrobial activities. However, these findings are not directly applicable to this compound, and there is no published data detailing its efficacy, spectrum of activity, or mechanism of action against microbial pathogens. Therefore, no specific details or data tables regarding its antimicrobial activity can be compiled.
Future Research Directions and Emerging Methodologies for Methyl 6 Acetylpicolinate
Development of Novel, Sustainable Synthetic Strategies
The future of synthesizing methyl 6-acetylpicolinate and related pyridine (B92270) carboxylates lies in the adoption of greener and more efficient methodologies. A primary focus is the shift from traditional batch processing to continuous flow chemistry. researchgate.netmdpi.comacs.org Flow reactors offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.netresearchgate.netacs.org This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents. acs.org
Furthermore, the development of sustainable catalytic systems is a key research avenue. This includes the use of earth-abundant metal catalysts and organocatalysts to replace precious metal catalysts. rsc.orgrsc.orgnih.gov Pyridine-2-carboxylic acid itself has been shown to be an effective organocatalyst in multi-component reactions, highlighting the potential for self-catalysis or the use of structurally similar, biodegradable catalysts. rsc.orgrsc.orgnih.gov Biocatalysis, employing enzymes to perform specific chemical transformations, also presents a promising route for the enantioselective synthesis of chiral derivatives of this compound.
| Synthetic Strategy | Advantages | Key Research Focus |
| Continuous Flow Chemistry | Improved safety, scalability, and reaction control | Miniaturization of reactors, integration of in-line analysis |
| Green Catalysis | Reduced environmental impact, lower cost | Use of earth-abundant metals, development of recyclable organocatalysts |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering for novel pyridine transformations |
Integration of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity
A deeper understanding of the structure, properties, and behavior of this compound requires the application of advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional techniques like HMBC and NOE, will continue to be crucial for the unambiguous structural elucidation of complex derivatives and reaction products. ipb.ptresearchgate.net The use of advanced NMR can help differentiate between regioisomers formed during synthesis. ipb.pt
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying picolinate (B1231196) esters and their metabolites. nih.govnih.gov The fragmentation patterns of picolinyl esters in mass spectrometry provide detailed structural information. nih.govresearchgate.netyoutube.com Future research will likely focus on the development of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) with novel ionization sources, to improve sensitivity and enable the analysis of complex biological and environmental samples. Zero-field NMR is also an emerging technique for the sensitive detection of pyridine derivatives. chemrxiv.org
Deeper Mechanistic Investigations of Complex Transformations
Future research will delve deeper into the mechanisms of reactions involving this compound, particularly in the realm of C–H functionalization. beilstein-journals.orgacs.orgnih.govacs.orgresearcher.life Understanding the intricate pathways of these reactions is essential for developing more efficient and selective synthetic methods. nih.gov Computational methods, especially Density Functional Theory (DFT), are becoming indispensable for elucidating reaction mechanisms, predicting reaction outcomes, and designing novel catalysts. electrochemsci.orgresearchgate.nettandfonline.comias.ac.inrsc.org
Kinetic studies, including Kinetic Isotope Effect (KIE) experiments, will continue to play a vital role in determining rate-limiting steps and validating proposed mechanisms. nih.gov The combination of experimental and theoretical approaches will provide a comprehensive picture of the electronic and steric factors that govern the reactivity of the pyridine ring in this compound, paving the way for the rational design of new transformations. acs.org
| Investigation Method | Key Insights | Future Applications |
| C–H Functionalization Studies | Understanding regioselectivity and reactivity of the pyridine ring | Development of novel methods for late-stage functionalization |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition states | In silico catalyst design and prediction of reaction outcomes |
| Kinetic Isotope Effect (KIE) | Identification of rate-determining steps in reaction mechanisms | Optimization of reaction conditions for improved efficiency |
Broadening Scope of Biological and Material Science Applications
The versatile structure of this compound makes it an attractive scaffold for a wide range of applications. In medicinal chemistry, pyridine carboxylic acid derivatives are being explored as inhibitors of various enzymes, holding promise for the development of new therapeutic agents. nih.gov The ease of substitution on the pyridine ring allows for fine-tuning of the molecule's biological activity and pharmacokinetic properties. nih.gov
In material science, pyridine-based ligands, including picolinates, are fundamental building blocks for the construction of Metal-Organic Frameworks (MOFs). rsc.orgrsc.orgacs.orgalfa-chemistry.comresearchgate.netresearchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. alfa-chemistry.com Future research will focus on designing and synthesizing novel MOFs with tailored pore sizes and functionalities by incorporating derivatives of this compound. Additionally, the development of polymers functionalized with picolinate derivatives could lead to new materials with unique thermal, optical, or electronic properties. researchgate.netresearchgate.netrsc.orgnih.govnih.govmdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new molecules based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, accelerating the identification of promising drug candidates. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing methyl 6-acetylpicolinate with high purity for academic studies?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) using a stepwise approach. For example, esterification of 6-acetylpicolinic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using HPLC (>98%) and structural identity via (e.g., methyl ester peak at δ 3.9–4.1 ppm, acetyl proton at δ 2.6–2.8 ppm) and .
- Key Considerations : Track byproducts (e.g., unreacted acid) using TLC and adjust stoichiometry to minimize impurities. Document all steps for reproducibility per Beilstein Journal guidelines .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign all protons and carbons, focusing on the picolinate ring (aromatic protons at δ 7.5–8.5 ppm) and acetyl group (δ 2.6–2.8 ppm for CH₃, δ 200–210 ppm for carbonyl in ) .
- Mass Spectrometry : Confirm molecular ion peak (m/z 269.105) via HRMS .
- HPLC : Verify purity (>98%) using a C18 column and UV detection at 254 nm .
Intermediate Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
Reproduce Experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent polarity, temperature).
Comparative Analysis : Use computational tools (e.g., DFT calculations) to predict shifts and compare with experimental data .
Collaborative Validation : Share raw data (e.g., NMR FID files) with independent labs for cross-verification .
- Example : Discrepancies in acetyl proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆); document solvent choice explicitly .
Q. What experimental strategies are effective for studying the reactivity of the acetyl group in this compound?
- Methodological Answer :
- Functionalization : Perform nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines) to probe acetyl reactivity. Monitor progress via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying pH/temperature conditions .
Advanced Research Questions
Q. How can computational modeling enhance mechanistic understanding of this compound’s chemical behavior?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., ester hydrolysis activation energy) .
- MD Simulations : Study solvent interactions (e.g., water vs. DMSO) to explain solubility trends .
Q. What strategies address contradictions in biological activity data for this compound analogs?
- Methodological Answer :
Systematic SAR Studies : Vary substituents (e.g., methyl, phenyl) and test against standardized assays (e.g., enzyme inhibition).
Statistical Rigor : Use ANOVA to assess significance of bioactivity differences across analogs; report p-values and confidence intervals .
Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers and refine hypotheses .
- Example : Discrepancies in antimicrobial activity may stem from assay conditions (e.g., bacterial strain variability); standardize protocols per CLSI guidelines .
Data Presentation and Reproducibility
Q. How should researchers present spectral and analytical data for this compound in publications?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
